physicochemical properties of 1-(3-hydroxyphenyl)piperazine
physicochemical properties of 1-(3-hydroxyphenyl)piperazine
An In-depth Technical Guide to the Physicochemical Properties of 1-(3-hydroxyphenyl)piperazine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core , a key intermediate in contemporary drug discovery and development. Designed for researchers, medicinal chemists, and formulation scientists, this document moves beyond a simple recitation of data points. It delves into the causality behind the compound's characteristics, offers insights into appropriate experimental design for its analysis, and contextualizes its properties within the broader landscape of pharmaceutical sciences. We will explore its identity, solubility, ionization constants (pKa), and stability, providing both established data and the scientific rationale for its behavior.
Molecular Identity and Core Properties
1-(3-hydroxyphenyl)piperazine, also known by its synonym 3-(1-Piperazino)phenol, is a bifunctional organic molecule featuring a phenylpiperazine scaffold.[1] This structural motif is of significant interest in medicinal chemistry, as the piperazine ring is a common pharmacophore found in numerous biologically active compounds, while the hydroxylated phenyl group offers a site for further chemical modification or metabolic interaction.[2] The compound typically presents as a white to off-white crystalline powder with no discernible odor.[1]
A summary of its fundamental physicochemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 59817-32-2 | [1][3] |
| Molecular Formula | C₁₀H₁₄N₂O | [4] |
| Molecular Weight | 178.23 g/mol | [4] |
| Appearance | White to off-white solid/powder | [1][3] |
| Melting Point | 217-221 °C | [1][3][5] |
| Boiling Point | 371.3 °C (at 760 mmHg) | [1] |
| Density | 1.141 g/cm³ | [1] |
| Flash Point | 178.3 °C | [1] |
Ionization Behavior (pKa)
The ionization state of a drug candidate is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. 1-(3-hydroxyphenyl)piperazine possesses two key ionizable groups: the phenolic hydroxyl group and the two nitrogen atoms of the piperazine ring.
-
Piperazine Nitrogens: The parent piperazine molecule has two pKa values, corresponding to the two protonation steps of its nitrogen atoms (pKa₁ ≈ 5.35, pKa₂ ≈ 9.73).[6] In 1-(3-hydroxyphenyl)piperazine, the nitrogen attached to the phenyl ring (N-1) is significantly less basic due to the electron-withdrawing effect of the aromatic system, where the lone pair can be delocalized. The aliphatic nitrogen (N-4) retains its basic character and is the primary site of protonation in a physiological pH range.
-
Phenolic Hydroxyl: The hydroxyl group is acidic, and its pKa is influenced by the electron-donating nature of the piperazine substituent.
The predicted pKa for 1-(3-hydroxyphenyl)piperazine is approximately 10.33.[3][7] This value likely corresponds to the deprotonation of the phenolic hydroxyl group, indicating it is a weak acid. The pKa for the protonated N-4 of the piperazine ring would be lower, typical for a secondary amine. Understanding these pKa values is crucial; at physiological pH (~7.4), the N-4 nitrogen will be predominantly protonated, rendering the molecule cationic, which significantly influences its solubility and interaction with biological membranes.
Experimental Protocol: Potentiometric pKa Determination
The causality behind choosing potentiometric titration lies in its robustness and ability to directly measure the change in pH upon addition of a titrant, allowing for precise determination of the equilibrium constant.
Caption: Workflow for Potentiometric pKa Determination.
Solubility Profile
Solubility is a gatekeeper property in drug development. Insufficient solubility can lead to poor absorption and bioavailability. 1-(3-hydroxyphenyl)piperazine is reported to be soluble in water.[1][7] This is attributable to its multiple polar functional groups—the hydroxyl group and the two nitrogen atoms—which can participate in hydrogen bonding with water molecules.
The pH of the aqueous medium will heavily influence its solubility due to its ionizable nature.
-
In acidic conditions (pH < basic pKa): The piperazine nitrogen will be protonated, forming a cationic salt which is expected to have high aqueous solubility.
-
In alkaline conditions (pH > acidic pKa): The phenolic hydroxyl will be deprotonated, forming an anionic phenolate, which should also enhance water solubility.
-
Near the isoelectric point: The molecule will exist predominantly as a neutral zwitterion, where its solubility is expected to be at its minimum.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method (as per OECD Guideline 105) is the gold standard for determining thermodynamic solubility because it allows the system to reach true equilibrium, providing a reliable and reproducible value.
Caption: Shake-Flask Method for Solubility.
Lipophilicity (LogP)
Experimental Protocol: LogP Determination (Shake-Flask Method)
This method directly measures the partitioning of the compound between two immiscible phases, providing the most fundamental measure of lipophilicity.
-
Preparation: Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol. Prepare a stock solution of the compound in one of the phases.
-
Partitioning: Add a known volume of the stock solution to a flask containing both pre-saturated n-octanol and water.
-
Equilibration: Shake the flask vigorously for a set period (e.g., 1 hour) and then allow the phases to separate completely, often aided by centrifugation.
-
Quantification: Carefully sample both the aqueous and octanol layers. Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Chemical Stability and Storage
Chemical stability is paramount for ensuring the integrity of a substance during storage and use. 1-(3-hydroxyphenyl)piperazine is noted to be air-sensitive.[3][7] This sensitivity is likely due to the phenolic hydroxyl group, which can be susceptible to oxidation, potentially forming colored quinone-type byproducts, especially in the presence of light, air (oxygen), and trace metals.
Recommended Storage: To ensure long-term integrity, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, protected from light, and kept in a cool, dry place.[3][7]
Conclusion
1-(3-hydroxyphenyl)piperazine is a versatile building block in pharmaceutical research, possessing a rich physicochemical profile. Its aqueous solubility, governed by multiple polar functional groups, and its pH-dependent ionization are key features that dictate its behavior in biological systems. The phenolic hydroxyl group confers both a site for hydrogen bonding and a potential liability for oxidative degradation, necessitating careful handling and storage. This guide provides the foundational knowledge and experimental frameworks necessary for scientists to effectively utilize and characterize this important chemical entity in their research and development endeavors.
References
-
ResearchGate. (n.d.). Preparation of 1-(3-hydroxyphenyl)-piperazine (LH8). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved from [Link]
-
CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. Retrieved from [Link]
-
SWGDRUG.org. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. Retrieved from [Link]
-
Research Scientific. (n.d.). 1-(3-HYDROXYPHENYL)PIPERAZINE, 97%. Retrieved from [Link]
-
University of Regina. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-3-phenylpiperazine. Retrieved from [Link]
-
Semantic Scholar. (2009). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
PubChem. (n.d.). Piperazine. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine. Retrieved from [Link]
